molecular formula C9H7NO2 B1612227 2-Methylbenzo[d]oxazole-5-carbaldehyde CAS No. 279226-65-2

2-Methylbenzo[d]oxazole-5-carbaldehyde

Cat. No.: B1612227
CAS No.: 279226-65-2
M. Wt: 161.16 g/mol
InChI Key: MZEDYXCHLAAZHB-UHFFFAOYSA-N
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Description

2-Methylbenzo[d]oxazole-5-carbaldehyde is a heterocyclic compound featuring a benzoxazole ring substituted with a methyl group at the 2-position and an aldehyde group at the 5-position

Biochemical Analysis

Biochemical Properties

2-Methylbenzo[d]oxazole-5-carbaldehyde is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to condense with aromatic aldehyde having acidic protons during the synthesis of HIV-reverse transcriptase inhibitor L-696,299 . The nature of these interactions is largely dependent on the specific biochemical context and can vary widely.

Cellular Effects

It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it has been used in the synthesis of bis-styryl dyes , suggesting that it may have stability and long-term effects on cellular function.

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzo[d]oxazole-5-carbaldehyde typically involves the cyclization of N-phenylacetamides catalyzed by palladium acetate (Pd(OAc)2) in the presence of potassium persulfate (K2S2O8) and trifluoromethanesulfonic acid (TfOH). This method provides moderate to excellent yields of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route involving palladium-catalyzed cyclization suggests potential for industrial application, provided that the reaction conditions can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzo[d]oxazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzoxazole ring can be further functionalized.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under appropriate conditions.

Major Products Formed:

    Oxidation: 2-Methylbenzo[d]oxazole-5-carboxylic acid.

    Reduction: 2-Methylbenzo[d]oxazole-5-methanol.

    Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

2-Methylbenzo[d]oxazole-5-carbaldehyde serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for the formation of more complex heterocyclic compounds.

  • Synthetic Routes : The synthesis typically involves the cyclization of N-phenylacetamides using palladium acetate as a catalyst, yielding moderate to excellent results.

Biology

Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains.

  • Antimicrobial Activity : Derivatives of this compound have been tested against various bacterial strains, showing promising results against drug-resistant pathogens. For instance, studies have reported minimum inhibitory concentrations (MIC) that highlight its effectiveness against specific microorganisms.
  • Anticancer Properties : Preliminary investigations suggest that it may influence cell signaling pathways and gene expression, potentially leading to anticancer effects.

Medicine

The compound is being explored as a precursor in the development of pharmaceutical agents.

  • HIV Reverse Transcriptase Inhibitors : It plays a crucial role in synthesizing L-696,299, an inhibitor targeting HIV reverse transcriptase, indicating potential antiviral properties. This application highlights its importance in addressing viral infections.

Industry

In industrial applications, this compound is utilized in the production of advanced materials with specific electronic and optical properties.

  • Material Science : Its unique chemical properties make it suitable for developing novel materials used in electronics and optics.

Case Studies and Research Findings

Several studies have focused on the potential applications of this compound:

  • Antimicrobial Screening : A study evaluated various derivatives for their antimicrobial efficacy against resistant strains of bacteria. Results indicated significant activity, supporting further exploration for therapeutic development.
  • Synthesis of Antiviral Agents : Research highlighted its role in synthesizing compounds targeting HIV reverse transcriptase, showcasing its potential in antiviral drug development.
  • Material Development : Investigations into its use in producing advanced materials revealed promising results for electronic applications due to its unique properties.

Comparison with Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Methylbenzo[d]oxazole-5-carboxylic acid

Comparison: 2-Methylbenzo[d]oxazole-5-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the benzoxazole ring. This dual substitution pattern imparts distinct reactivity and potential for diverse applications compared to its analogs, which may lack one of these functional groups or possess different substituents .

Biological Activity

2-Methylbenzo[d]oxazole-5-carbaldehyde is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. It also discusses the mechanisms of action and relevant case studies that highlight its therapeutic potential.

Overview of this compound

The compound is characterized by a benzoxazole ring fused with an aldehyde group, which contributes to its unique chemical properties. Benzoxazoles are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, altering cellular processes.
  • Protein Interaction : It may bind to proteins, affecting their conformation and function, which can lead to changes in signaling pathways.
  • Gene Expression Modulation : By interacting with transcription factors, the compound can influence gene expression related to cell proliferation and apoptosis.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. Table 1 summarizes the minimum inhibitory concentrations (MIC) for various microorganisms:

MicroorganismMIC (µg/ml)
Candida albicans1.6
Candida tropicalis3.2
Aspergillus niger1.6
Staphylococcus aureus15
Escherichia coli20

These results indicate that the compound is effective against both fungal and bacterial strains, suggesting its potential as an antimicrobial agent in clinical settings .

Anticancer Activity

Research has shown that this compound possesses anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cells. For instance:

  • In a study involving human metastatic breast cancer cell lines (MDA-MB-231), the compound exhibited an IC50 value indicating effective cytotoxicity.
  • The compound has been noted for inducing apoptosis in cancer cells through modulation of key signaling pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated using various models. It has been shown to reduce paw edema in rats induced by carrageenan, suggesting significant anti-inflammatory activity .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted by Singh et al. evaluated substituted benzoxazole derivatives, including this compound, against various bacterial strains. The findings indicated that this compound exhibited superior antibacterial activity compared to standard antibiotics like ampicillin and ciprofloxacin .
  • Cytotoxicity Assessment : In a cytotoxicity assay using HeLa cells, the compound demonstrated low toxicity while effectively reducing cell viability at higher concentrations . This balance between efficacy and safety is crucial for therapeutic applications.
  • Mechanistic Insights : Detailed mechanistic studies revealed that the compound's interaction with cellular targets leads to increased production of reactive oxygen species (ROS), contributing to its anticancer effects .

Properties

IUPAC Name

2-methyl-1,3-benzoxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6-10-8-4-7(5-11)2-3-9(8)12-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEDYXCHLAAZHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619991
Record name 2-Methyl-1,3-benzoxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279226-65-2
Record name 2-Methyl-1,3-benzoxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-benzoxazole-5-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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